molecular formula C15H21ClN2O2 B3046902 5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride CAS No. 1322604-94-3

5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride

Cat. No.: B3046902
CAS No.: 1322604-94-3
M. Wt: 296.79
InChI Key: JEXXUEOZAYNQIF-UHFFFAOYSA-N
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Description

5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride typically involves the reaction of 1-propyl-1H-benzo[d]imidazole with a pentanoic acid derivative under acidic conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propyl group and pentanoic acid moiety contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-(1-propylbenzimidazol-2-yl)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-2-11-17-13-8-4-3-7-12(13)16-14(17)9-5-6-10-15(18)19;/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXXUEOZAYNQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322604-94-3
Record name 1H-Benzimidazole-2-pentanoic acid, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322604-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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